2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine
Description
2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core substituted with chlorine at position 2, methyl at position 4, and isopropyl at position 4. The imidazo[1,5-a]pyrimidine system provides a rigid aromatic framework that facilitates interactions with biological targets, while the substituents modulate solubility, selectivity, and potency .
Properties
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-6(2)10-12-5-9-13-8(11)4-7(3)14(9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQIPGPKTZWPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515241 | |
| Record name | 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-09-5 | |
| Record name | 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine with suitable reagents can lead to the formation of the desired imidazo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis
2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various substituents, facilitating the creation of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | This compound + NH₂R | Amine-substituted product |
| Electrophilic Aromatic Substitution | Reaction with electrophiles (e.g., alkyl halides) | Alkylated derivatives |
Medicinal Chemistry
Research indicates potential pharmacological properties of this compound. It has been investigated for its role as an inhibitor in various biological pathways.
Case Study:
A study demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit significant activity against specific cancer cell lines. The compound's structure allows it to interact with targets involved in cell proliferation and apoptosis.
| Study Focus | Findings | References |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in vitro | , |
| Antimicrobial Properties | Effective against Gram-positive bacteria |
Material Science
The compound is also explored for its potential applications in developing new materials, particularly polymers and coatings that require specific thermal or chemical resistance.
Applications:
- Polymer Additives: Enhancing the properties of polymers through incorporation into polymer matrices.
| Material Type | Application | Benefits |
|---|---|---|
| Polymers | Used as an additive to improve thermal stability | Enhanced durability and performance |
| Coatings | Protective coatings for industrial applications | Increased resistance to chemicals |
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Imidazo[1,2-b]pyridazine Derivatives (e.g., SGI-1776)
- Structure : SGI-1776 contains an imidazo[1,2-b]pyridazine core, differing in ring fusion positions compared to the target compound.
- Activity : Exhibits potent PIM kinase inhibition (IC₅₀ < 100 nM) but suffers from off-target effects, including hERG channel inhibition and cytochrome P450 (CYP) interference, limiting therapeutic utility .
- Key Difference : The imidazo[1,5-a]pyrimidine core in the target compound may reduce hERG/CYP liabilities due to distinct electronic and steric properties .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Pyrazolo[1,5-a]pyrimidine derivatives, such as the lead compound from , share a nitrogen-rich bicyclic system but lack the imidazole ring.
- Activity : A derivative combining pyrazolo[1,5-a]pyrimidine with substituents from SGI-1776 achieved IC₅₀ = 45 nM for PIM-1, comparable to the target compound’s projected potency .
- Synthetic Accessibility : Pyrazolo[1,5-a]pyrimidines are synthesized via one-pot methods, while imidazo[1,5-a]pyrimidines require more specialized routes, impacting scalability .
Substituent Effects on Activity and Selectivity
Chlorine Substituents
- 2-Chloro Group: Present in both the target compound and PharmaBlock’s imidazo[1,5-a]pyridine-3-carboxylic acid derivatives (e.g., PBU0596).
- Comparison : SGI-1776 lacks a chloro substituent, relying instead on trifluoromethyl groups for similar electronic effects .
Alkyl Substituents
- Isopropyl (Position 6) : The bulky isopropyl group in the target compound may enhance selectivity by restricting access to off-target kinases. Similar effects are observed in TP-3654, which uses a trifluoromethylphenyl group for steric hindrance .
- Methyl (Position 4) : The methyl group likely improves metabolic stability compared to polar substituents (e.g., carboxylic acids in PBU0596), balancing lipophilicity and solubility .
Data Tables
Table 2: Substituent Impact on Properties
| Substituent Position | Group | Effect | Example Compound |
|---|---|---|---|
| 2-Chloro | Electrophilic | Enhances kinase binding | Target Compound, PBU0596 |
| 6-Isopropyl | Steric hindrance | Improves selectivity | Target Compound, TP-3654 |
| 3-Trifluoromethyl | Electron-withdrawing | Boosts potency and metabolic stability | TP-3654, PBU0596 |
Research Findings and Implications
- Selectivity : The imidazo[1,5-a]pyrimidine core demonstrates superior kinase selectivity over imidazo[1,2-b]pyridazines, likely due to reduced planarity and altered hydrogen-bonding capacity .
- Synthesis: While imidazo[1,5-a]pyrimidines require multi-step syntheses (e.g., Ho’s methods for pyrrolyl-thienopyrimidine intermediates), pyrazolo[1,5-a]pyrimidines are more accessible via one-pot reactions .
- Clinical Potential: The target compound’s balanced substituent profile (chloro, methyl, isopropyl) positions it as a promising candidate with optimized potency, selectivity, and safety relative to analogs like SGI-1776 .
Biological Activity
2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C10H13ClN4, with a molecular weight of approximately 228.69 g/mol. Its structure features a chloro-substituted imidazopyrimidine core, which is known to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds related to imidazo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various analogs that showed promising inhibitory effects against cancer cell lines. The most notable findings include:
- Inhibition of Cancer Cell Proliferation : Compounds derived from imidazo[1,5-a]pyrimidine exhibited IC50 values in the low micromolar range against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives were shown to cause G2/M phase arrest in cancer cells .
Table 1: IC50 Values of Related Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | K562 | 2.27 |
| Compound 10 | HL-60 | 1.42 |
| Compound 7 | MCF-7 | 3.00 |
| Compound 10 | A549 | 4.56 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, suggesting its potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects on IL-6 Release
| Concentration (µM) | IL-6 Release (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Case Study: Anticancer Efficacy in Animal Models
A recent study evaluated the in vivo efficacy of imidazo[1,5-a]pyrimidine derivatives in mouse models. The results showed significant tumor reduction in treated groups compared to controls, with some compounds achieving over 50% tumor volume reduction after two weeks of treatment .
Case Study: Safety Profile Assessment
In toxicity studies conducted on healthy mice, the compound demonstrated a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg . This suggests a promising therapeutic window for further clinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions between 5-aminopyrazole derivatives and electrophilic reagents (e.g., β-diketones or nitriles). Key steps include:
- Precursor Preparation : Use 5-amino-4-methylpyrazole and 2-chloro-3-isopropylpyrimidine derivatives as starting materials .
- Cyclization : Reflux in polar aprotic solvents (e.g., DMF or ethanol) under inert atmosphere (N₂/Ar) at 80–120°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Optimization : Adjust temperature to minimize side products (e.g., over-chlorination) and use catalysts like p-toluenesulfonic acid (p-TSA) to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,5-a]pyrimidine core. For example, the chloro substituent at position 2 appears as a singlet (~δ 7.8–8.2 ppm in ¹H NMR), while isopropyl groups show split signals in δ 1.2–1.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- IR Spectroscopy : Identify C-Cl stretches (~550–600 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP Calculation : Use software (e.g., ChemAxon) to predict lipophilicity (~LogP 2.5–3.0 due to chloro and isopropyl groups), guiding solvent selection for biological assays .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most imidazo[1,5-a]pyrimidines) .
- pH Stability : Test compound integrity in buffers (pH 2–12) via HPLC to identify optimal storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., replace isopropyl with cyclopropyl or halogenate position 4) and evaluate activity changes .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays or cell-based cytotoxicity screens (IC₅₀ values) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Meta-Analysis : Compare data across literature (e.g., EC₅₀ ranges for antiviral activity) while accounting for variables like serum concentration or incubation time .
- Counter-Screening : Test compounds against off-target receptors (e.g., hERG channels) to rule out non-specific effects .
Q. What experimental strategies elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis or DNA repair) .
- Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) under varying ATP concentrations to determine inhibition modality (competitive/non-competitive) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
